molecular formula C16H26O2 B7876757 2-(2,4-Di-tert-butylphenoxy)ethanol CAS No. 52073-65-1

2-(2,4-Di-tert-butylphenoxy)ethanol

Cat. No. B7876757
CAS RN: 52073-65-1
M. Wt: 250.38 g/mol
InChI Key: KJOBWUJBJNWUMZ-UHFFFAOYSA-N
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Description

2-(2,4-Di-tert-butylphenoxy)ethanol is a useful research compound. Its molecular formula is C16H26O2 and its molecular weight is 250.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-Di-tert-butylphenoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-Di-tert-butylphenoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • 2-(2,4-Di-tert-butylphenoxy)ethanol is utilized in the synthesis of antioxidants. A study developed a one-stage synthesis of 2,6-di-tert-4-ethylbutylphenol from 2,6-di-tert-butylphenol, which is used in the synthesis of Antioxidant-425 (Krysin & Pokrovskii, 2008).

  • The compound has applications in electrochemical studies. Research on the electrochemical oxidation of related compounds like 2,4,6-tri-tert-butylphenol provides insights into the electrochemical behavior of similar molecules (Richards, Whitson, & Evans, 1975).

  • It's involved in green chemistry applications. Ionic liquids, used as recyclable green catalysts, show promising results in the alkylation of phenol with tert-butyl alcohol, leading to the production of compounds like 2,4-di-tert-butylphenol (Amirfirouzkouhi & Kharat, 2017).

  • 2-(2,4-Di-tert-butylphenoxy)ethanol is relevant in the field of organic chemistry. For instance, tert-butyldimethylsilyl ethers, which can be related to phenoxy compounds, are desilylated using certain catalysts, offering insight into reactions involving ethers (Yu & Verkade, 2000).

  • It's important in the extraction of phenolic alcohols from aqueous solutions, as studied in the extraction of 2-(4-hydroxyphenyl)ethanol from olive mill wastewater (Reis, Freitas, Ferreira, & Carvalho, 2006).

  • The compound is significant in fuel quality analysis, as seen in the study of solvatochromic probes for analyzing automotive fuel, which also investigates the effects of ethanol addition to gasoline (Budag, Giusti, Machado, & Machado, 2006).

properties

IUPAC Name

2-(2,4-ditert-butylphenoxy)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O2/c1-15(2,3)12-7-8-14(18-10-9-17)13(11-12)16(4,5)6/h7-8,11,17H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOBWUJBJNWUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCO)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20185585
Record name Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Di-tert-butylphenoxy)ethanol

CAS RN

31692-02-1, 52073-65-1
Record name Smachivatel DB
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31692-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52073-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(oxy-1,2-ethanediyl), alpha-(2,4-bis(1,1-dimethylethyl)phenyl)-omega-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20185585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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